Acide 1,2,3-benzothiadiazole-7-carboxylique

Vue d'ensemble

Description

1,2,3-Benzothiadiazole-7-carboxylic acid is a benzothiadiazole derivative that is known for its role as an active herbicide. It is derived from acibenzolar-S-methyl, where the thioester group has been hydrolyzed to the corresponding carboxylic acid group . This compound is recognized for its applications in agriculture, particularly as a plant activator and fungicide .

Applications De Recherche Scientifique

Agricultural Applications

1.1 Plant Activator

BTH functions as a plant activator , enhancing the natural defense mechanisms of plants against pathogens. It is particularly effective in inducing systemic acquired resistance (SAR), which allows plants to better withstand diseases such as powdery mildew and leaf mold. Studies have shown that BTH and its derivatives can significantly improve plant resistance to various pathogens, making them valuable in sustainable agriculture practices .

1.2 Fungicide

As an antifungal agrochemical , BTH is utilized in various formulations to protect crops from fungal infections. Its efficacy has been demonstrated against a wide range of fungal pathogens, including Erysiphe cichoracearum and Colletotrichum lagenarium. The compound can reduce the need for conventional fungicides, thus minimizing chemical residues in agricultural products .

Case Studies

2.1 Efficacy Against Fungal Diseases

A study conducted on cucumber crops showed that BTH derivatives exhibited superior SAR-inducing activity compared to traditional plant activators. Compounds synthesized from BTH demonstrated excellent control over fungal diseases, outperforming commercial products such as S-methyl benzo[1,2,3]thiadiazole-7-carbothioate (BTH) in field tests .

| Compound | Pathogen | Efficacy (%) | Comparison |

|---|---|---|---|

| 3d | Erysiphe cichoracearum | 85 | Superior to BTH |

| 3e | Colletotrichum lagenarium | 90 | Superior to BTH |

2.2 Synergistic Effects in Bactericidal Compositions

Research indicates that when combined with other active components like polyoxin and fluorine azoles, BTH exhibits synergistic effects that enhance its bactericidal activity against multiple agricultural diseases. This combination not only improves efficacy but also reduces the overall amount of pesticide needed, thereby decreasing environmental impact .

Environmental Impact and Safety

BTH has been recognized for its low toxicity to humans and animals, making it a safer alternative to many conventional pesticides. Its use contributes to reduced chemical runoff and lower pesticide residues in food products, aligning with the growing demand for sustainable agricultural practices .

Summary of Findings

The applications of 1,2,3-benzothiadiazole-7-carboxylic acid are diverse and impactful:

- Induces systemic acquired resistance in plants.

- Acts as an effective fungicide against various pathogens.

- Demonstrates synergistic effects when combined with other agrochemicals.

- Contributes to sustainable agriculture through reduced chemical usage.

Mécanisme D'action

Target of Action

Acibenzolar acid, also known as 1,2,3-Benzothiadiazole-7-carboxylic acid, is primarily used as an antifungal agrochemical . It is known to target fungal pests, protecting plants by activating their defense mechanisms .

Mode of Action

It is known to act as a plant activator, triggering the plant’s innate defense mechanisms against fungal pathogens . This activation helps the plant to resist the invasion of fungal pests .

Biochemical Pathways

This involves a complex network of signaling pathways that lead to the production of defense-related proteins and secondary metabolites .

Result of Action

The primary result of Acibenzolar acid’s action is the protection of plants from fungal pests. By activating the plant’s defense mechanisms, the compound helps to prevent the establishment and spread of fungal pathogens, thereby reducing the damage they can cause .

Action Environment

The action of Acibenzolar acid can be influenced by various environmental factors. For instance, its volatility and solubility can affect its distribution in the environment . Furthermore, its persistence in soil and aquatic systems can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

1,2,3-Benzothiadiazole-7-carboxylic acid plays a role as an antifungal agrochemical, a plant activator, and a fungicide . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of 1,2,3-Benzothiadiazole-7-carboxylic acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,2,3-Benzothiadiazole-7-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various biochemical processes.

Dosage Effects in Animal Models

The effects of 1,2,3-Benzothiadiazole-7-carboxylic acid vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1,2,3-Benzothiadiazole-7-carboxylic acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1,2,3-Benzothiadiazole-7-carboxylic acid within cells and tissues involve various transporters or binding proteins. Its localization or accumulation may be affected by these interactions .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

1,2,3-Benzothiadiazole-7-carboxylic acid can be synthesized through several methods:

Diazotisation Reaction: This method involves the diazotisation of 2-aminothiophenol or its disulfide with sodium nitrite. This reaction was first reported in 1887 and has been reviewed in subsequent publications.

Analyse Des Réactions Chimiques

1,2,3-Benzothiadiazole-7-carboxylic acid undergoes various chemical reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.

Substitution Reactions: It is much less nucleophilic than naphthalene, making nitration slow.

Comparaison Avec Des Composés Similaires

1,2,3-Benzothiadiazole-7-carboxylic acid can be compared with other similar compounds:

Activité Biologique

1,2,3-Benzothiadiazole-7-carboxylic acid (BTA) is a compound of significant interest due to its biological activities, particularly in agriculture as a plant activator and antifungal agent. This compound has been extensively studied for its potential to induce systemic acquired resistance (SAR) in plants, enhancing their defense mechanisms against various pathogens.

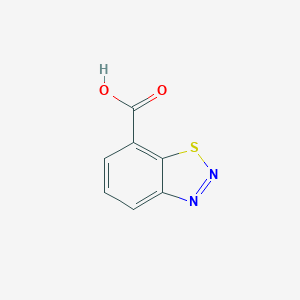

1,2,3-Benzothiadiazole-7-carboxylic acid is characterized by the following chemical properties:

- Molecular Formula : C7H5N2O2S

- Molecular Weight : 183.19 g/mol

- Structure : It contains a benzothiadiazole core with a carboxylic acid functional group, contributing to its biological activity.

Plant Activator Role

BTA acts as a plant activator, which means it can stimulate the plant's immune response. This is particularly relevant in the context of agricultural practices aimed at disease management. Research indicates that BTA derivatives can effectively induce resistance against pathogens such as Erysiphe cichoracearum and Colletotrichum lagenarium .

Key Findings:

- Compounds derived from BTA have shown promising results in field tests, outperforming traditional commercial plant activators like S-methyl benzo[1,2,3]thiadiazole-7-carbothioate (BTH) .

- The fluoro-substituted derivatives of BTA exhibited enhanced SAR-inducing activity compared to their non-fluorinated counterparts .

Antifungal Properties

BTA also exhibits antifungal properties, making it useful in crop protection. It has been classified as an agrochemical with fungicidal activity against various fungal pathogens .

Table 1: Antifungal Activity of BTA Derivatives

| Compound | Pathogen | Activity Level |

|---|---|---|

| BTA | Erysiphe cichoracearum | Moderate |

| Fluoro-BTA (3d) | Colletotrichum lagenarium | High |

| S-methyl BTH | Various fungi | Standard |

The mechanism by which BTA induces resistance in plants involves the activation of several biochemical pathways. Upon application, it triggers the production of pathogenesis-related proteins and secondary metabolites that enhance the plant's defense system .

Case Studies

- Field Trials : In trials conducted on cucumber crops, fluoro-containing derivatives of BTA demonstrated superior efficacy in controlling powdery mildew compared to conventional treatments .

- Laboratory Studies : Laboratory assays revealed that BTA and its derivatives could significantly reduce fungal spore germination and mycelial growth in vitro .

Safety and Environmental Impact

BTA is considered safe for use in agricultural applications with low toxicity to non-target organisms. Its environmental fate indicates that it undergoes rapid degradation in soil, minimizing long-term ecological impacts .

Propriétés

IUPAC Name |

1,2,3-benzothiadiazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAIOOWBEPAOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=NS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885616 | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35272-27-6 | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35272-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acibenzolar acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035272276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-benzothiadiazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIBENZOLAR ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29L6QPQ9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.